

IR-1061 as a Photothermal Therapy Agent: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IR-1061

Cat. No.: B1513450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the near-infrared (NIR) cyanine dye **IR-1061** and its application as a potent agent for photothermal therapy (PTT). Due to its strong absorbance in the second near-infrared (NIR-II) window, **IR-1061** offers significant advantages for deep-tissue cancer therapy. This document outlines the core properties of **IR-1061**, details various nanoparticle-based delivery systems, presents key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Core Concepts and Properties of IR-1061

IR-1061 is a commercially available cyanine dye characterized by its high absorption in the NIR-II region (around 1064 nm) and a low fluorescence quantum yield.^{[1][2]} This inherent property makes it an excellent candidate for photothermal therapy, a minimally invasive cancer treatment that utilizes light-to-heat conversion to ablate tumor cells.^[3] The primary challenge for the biomedical application of **IR-1061** is its hydrophobicity, which necessitates the use of nanocarriers to improve its solubility and stability in physiological environments.^{[1][2]}

Nanoparticle-Based Formulations of IR-1061

To overcome the limitation of poor water solubility and to enhance tumor-specific accumulation, **IR-1061** is commonly encapsulated within various nanoparticle platforms. These nanocarriers not only improve the biocompatibility of the dye but also allow for the co-delivery of other therapeutic agents, enabling synergistic treatment modalities.

Protein-Based Nanoparticles

Apoferritin (AFN) and human serum albumin (HSA) are natural proteins that have been successfully used to encapsulate **IR-1061**. For instance, a multifunctional nanoplatform using apoferritin was developed to co-load **IR-1061** and the chemotherapeutic drug paclitaxel (PTX). [1] This formulation demonstrated excellent water solubility and physiological stability.[1] Similarly, HSA-based nanoparticles loaded with **IR-1061** have shown strong photothermal conversion effects.[4]

Liposomal Formulations

Liposomes, which are vesicular structures composed of lipid bilayers, are another effective delivery system for **IR-1061**. The dye can exist in both a free and an H-aggregated state within the liposomal bilayer.[5][6] The H-aggregated state is particularly advantageous for PTT as it promotes the conversion of light into heat.[7]

Polymeric Micelles and Nanoparticles

Block copolymers such as PEG-PLGA, PEG-PLA, and PEG-PCL can self-assemble into micellar nanoparticles that can encapsulate hydrophobic molecules like **IR-1061** in their core. [8] The choice of polymer can be optimized by matching its solubility parameters with that of **IR-1061** to achieve high encapsulation efficiency and stability.[8]

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data for various **IR-1061**-based nanoparticle formulations, providing a comparative overview of their physicochemical properties and photothermal efficacy.

Formulation	Core/Shell Material	Particle Size (nm)	Zeta Potential (mV)	Absorption Max (nm)	Photothermal Conversion Efficiency (PCE)	Reference
IR-AFN@PTX-FA	Apoferritin	~20	Not Specified	1064	Not Specified	[1]
SDLI	Amide-sericin/Aldheyde-polyhydroxy glucan	Not Specified	Not Specified	Not Specified	48.9%	[9] [10]
IR1061@HSA	Human Serum Albumin	~100	Not Specified	896, 1060	Not Specified	[11]
IALP-4	Anionic Liposome (DPPG/DPPC)	~130	Not Specified	~800, 1061	Not Specified	[5] [6]
OTN-MNPs	DSPE-PEG	8-10	Not Specified	900, 1060	Not Specified	[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of **IR-1061** based nanoparticles for photothermal therapy.

Synthesis of IR-1061 Loaded Apoferritin Nanoparticles (IR-AFN@PTX-FA)

Materials:

- **IR-1061** dye
- SH-PEG5000-NH₂
- Dimethyl sulfoxide (DMSO)
- Apoferritin (AFN)
- FA-PEG5000-NHS
- 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Paclitaxel (PTX)
- Deionized water
- Dialysis bag (MWCO: 7000 Da)

Procedure:

- Dissolve 100 mg of SH-PEG5000-NH₂ and 50 mg of **IR-1061** in 50 mL of DMSO.
- React the mixture at room temperature for 36 hours.
- Remove the DMSO by distillation under reduced pressure.
- Dissolve the resulting product in deionized water.
- Remove unreacted PEG using a dialysis bag (MWCO: 7000 Da) against deionized water.
- Lyophilize the purified product to obtain IR-PEG.
- Mix IR-PEG and FA-PEG5000-NHS (2:1 w/w ratio).
- Add the mixture to a 3 mg/mL AFN aqueous solution in the presence of 15 mg of NHS and 25 mg of EDC.

- Allow the reaction to proceed for 36 hours at room temperature to form IR-AFN-FA.
- Incorporate PTX into the IR-AFN-FA nanoparticles.[\[1\]](#)

In Vitro Photothermal Effect and Cytotoxicity Assay

Materials:

- 4T1 breast cancer cells
- 96-well plates
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **IR-1061** nanoparticle formulation
- 1064 nm NIR laser
- Cell Counting Kit-8 (CCK-8)

Procedure:

- Seed 4T1 cells into a 96-well plate at a density of 1×10^4 cells/mL and incubate for 12 hours.
- Treat the cells with different concentrations of the **IR-1061** nanoparticle formulation and incubate for another 24 hours.
- For the PTT group, irradiate the cells with a 1064 nm laser at a power density of 0.75 W/cm^2 for 5 minutes.
- Record the temperature changes and capture thermal images during irradiation.
- After irradiation, incubate the cells for an additional 24 hours.
- Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.[\[1\]](#)

In Vivo Photothermal Therapy in a Tumor-Bearing Mouse Model

Materials:

- 4T1 tumor-bearing BALB/c mice
- **IR-1061** nanoparticle formulation
- Phosphate-buffered saline (PBS)
- 1064 nm NIR laser with a power controller
- Infrared thermal imaging camera
- Calipers for tumor measurement

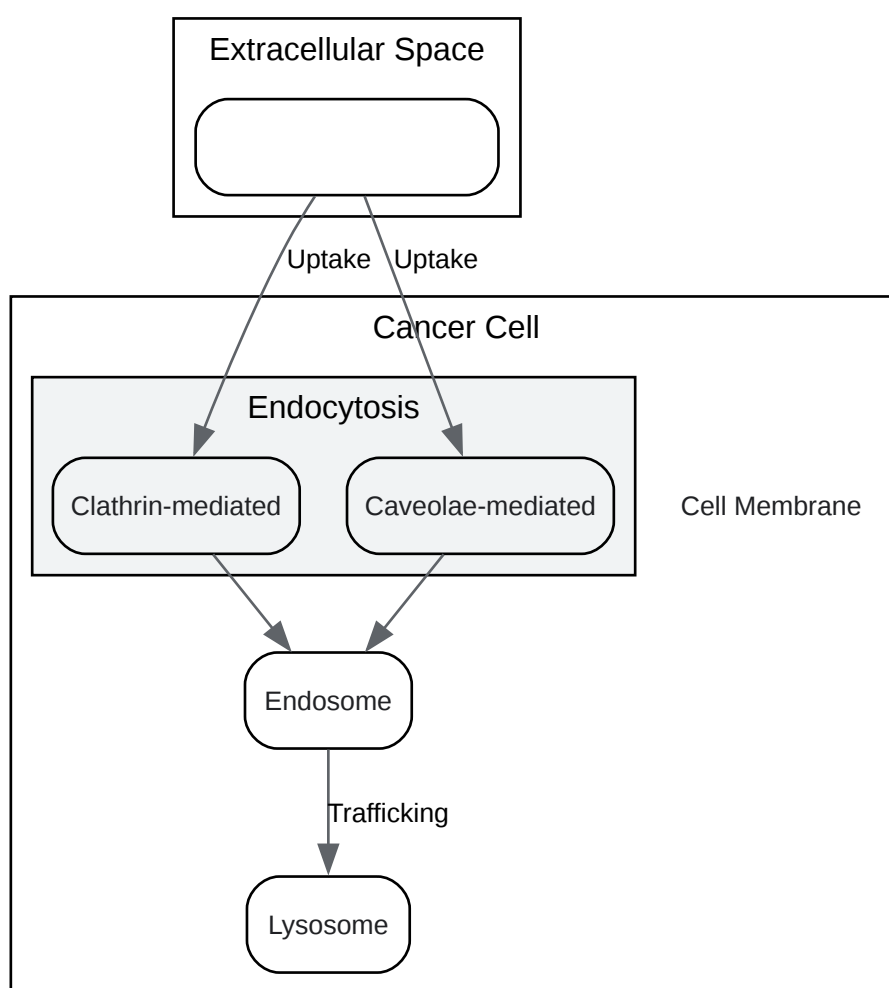
Procedure:

- When the tumor volume reaches a predetermined size (e.g., $\sim 100 \text{ mm}^3$), randomly divide the mice into treatment groups (e.g., PBS, **IR-1061** nanoparticles, PBS + Laser, **IR-1061** nanoparticles + Laser).
- Intravenously inject the mice with the **IR-1061** nanoparticle formulation or PBS.
- At a predetermined time point post-injection (e.g., 24 hours), anesthetize the mice.
- For the laser-treated groups, irradiate the tumor site with a 1064 nm laser (e.g., 0.75 W/cm^2) for a specified duration (e.g., 5-10 minutes).
- Monitor the tumor surface temperature using an infrared thermal imaging camera.
- Measure the tumor volume and body weight of the mice every few days for a set period (e.g., 15-21 days).
- At the end of the study, euthanize the mice and harvest the tumors and major organs for histological analysis (e.g., H&E staining).^{[1][4]}

Signaling Pathways and Cellular Mechanisms

The photothermal effect of **IR-1061**-based nanoparticles leads to localized hyperthermia, which can induce cancer cell death through various mechanisms, primarily apoptosis and necrosis.[3] The cellular uptake of these nanoparticles is a critical first step. For instance, IR-AFN@PTX-FA nanoparticles have been shown to enter cells via both clathrin-mediated and caveolae-mediated endocytosis, after which they are trafficked to lysosomes.[1]

Cellular Uptake and Intracellular Trafficking of IR-1061 Nanoparticles



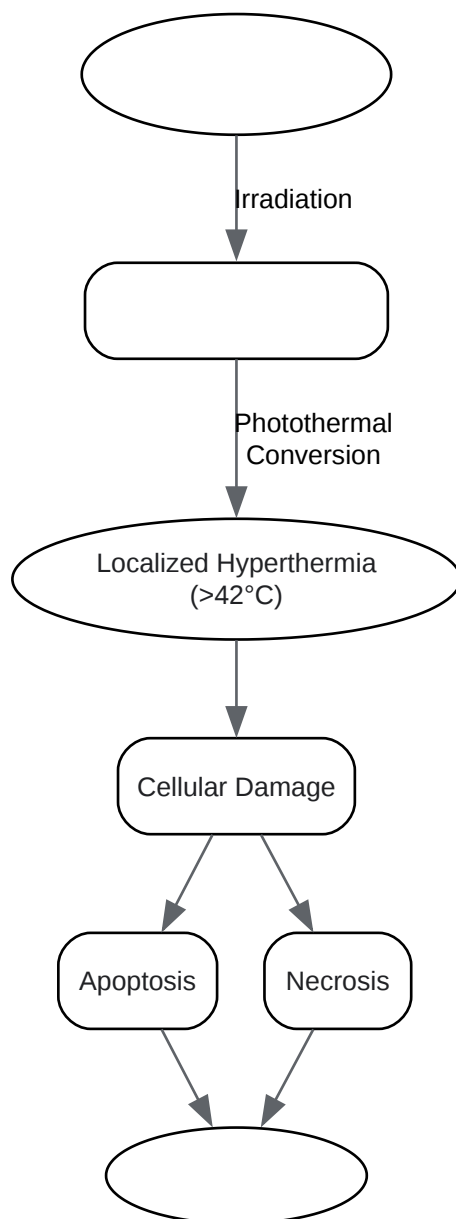
[Click to download full resolution via product page](#)

Cellular uptake and trafficking of **IR-1061** nanoparticles.

Upon laser irradiation, the localized heat generated by the **IR-1061** nanoparticles within the lysosomes can lead to lysosomal membrane permeabilization, releasing lysosomal enzymes

into the cytoplasm and triggering a cascade of events that result in cell death.

Mechanism of IR-1061 Mediated Photothermal Therapy



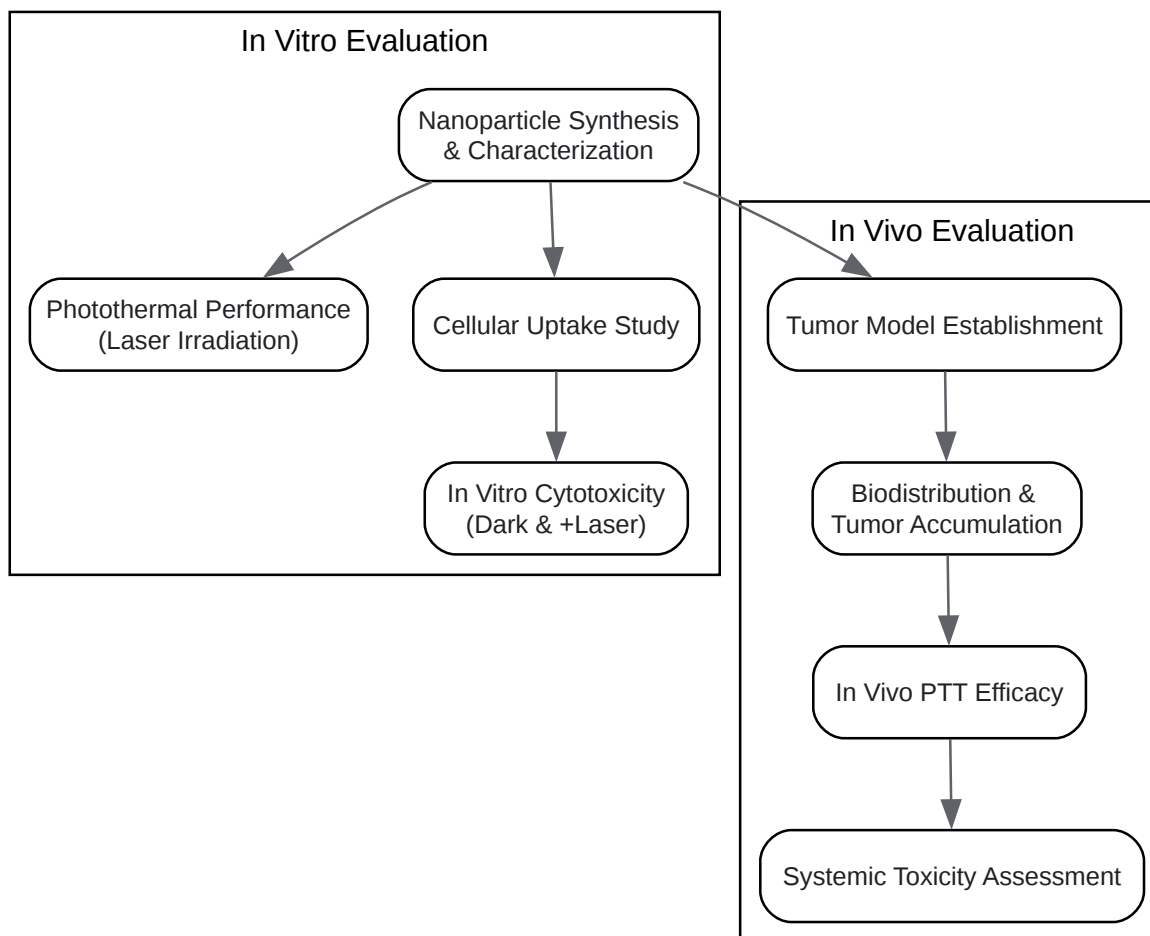
[Click to download full resolution via product page](#)

Mechanism of **IR-1061** mediated photothermal therapy.

Experimental Workflow

A typical experimental workflow for evaluating a novel **IR-1061** based photothermal therapy agent involves a series of in vitro and in vivo studies to assess its safety and efficacy.

Experimental Workflow for Evaluating IR-1061 PTT Agents



[Click to download full resolution via product page](#)

Experimental workflow for evaluating **IR-1061** PTT agents.

Conclusion

IR-1061 is a highly promising photothermal agent for cancer therapy due to its strong absorbance in the NIR-II window. Its formulation into various nanoparticle platforms has successfully addressed its inherent hydrophobicity, leading to improved biocompatibility and tumor-targeting capabilities. The combination of **IR-1061**-mediated PTT with other treatment modalities, such as chemotherapy, holds great potential for synergistic and more effective cancer treatment. Further research and development in this area are crucial for translating these promising preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Paclitaxel/IR1061-Co-Loaded Protein Nanoparticle for Tumor-Targeted and pH/NIR-II-Triggered Synergistic Photothermal-Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent strategies for nano-based PTT combined with immunotherapy: from a biomaterial point of view [thno.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Transmissible H-aggregated NIR-II fluorophore to the tumor cell membrane for enhanced PTT and synergistic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]
- 8. Near Infrared Fluorescent Nanostructure Design for Organic/Inorganic Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heat Treatment Effects for Controlling Dye Molecular States in the Hydrophobic Core of Over-1000 nm Near-Infrared (NIR-II) Fluorescent Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IR-1061 as a Photothermal Therapy Agent: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513450#ir-1061-as-a-photothermal-therapy-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com